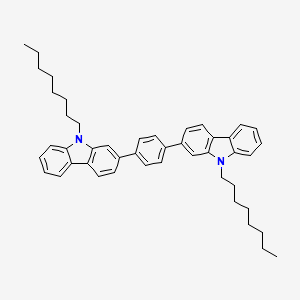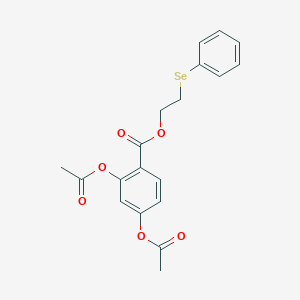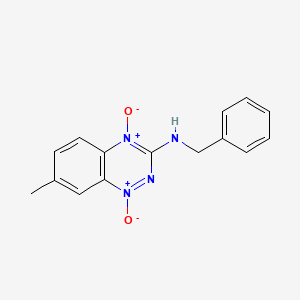
L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine is a peptide compound composed of eight amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine does not contain these amino acids.
Reduction: Disulfide bonds in peptides can be reduced using agents like DTT (dithiothreitol), but this peptide lacks cysteine residues.
Substitution: Amino acid residues in peptides can be substituted through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: DTT, TCEP (tris(2-carboxyethyl)phosphine).
Coupling Reagents: HBTU, DIC, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
The primary products formed from these reactions are modified peptides with altered amino acid sequences or chemical structures, which can affect their biological activity and stability.
Scientific Research Applications
L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism of action of L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with other proteins, thereby modulating signaling pathways and cellular functions. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine is unique due to its specific sequence of amino acids, which determines its structure, stability, and biological activity. Compared to similar peptides, it may exhibit distinct binding affinities, stability profiles, and functional properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
918528-64-0 |
|---|---|
Molecular Formula |
C36H64N8O12 |
Molecular Weight |
800.9 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C36H64N8O12/c1-10-18(6)26(42-30(49)22-12-11-13-37-22)34(53)40-24(15-45)32(51)41-25(17(4)5)33(52)43-27(20(8)46)35(54)38-19(7)29(48)39-23(14-16(2)3)31(50)44-28(21(9)47)36(55)56/h16-28,37,45-47H,10-15H2,1-9H3,(H,38,54)(H,39,48)(H,40,53)(H,41,51)(H,42,49)(H,43,52)(H,44,50)(H,55,56)/t18-,19-,20+,21+,22-,23-,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
BVXMDGMOCHLPHX-KNTHKRQGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate](/img/structure/B14197951.png)
![[3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B14197962.png)
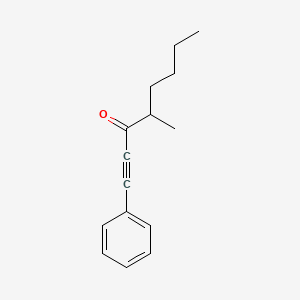
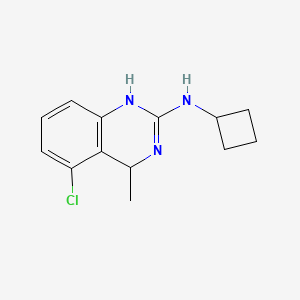
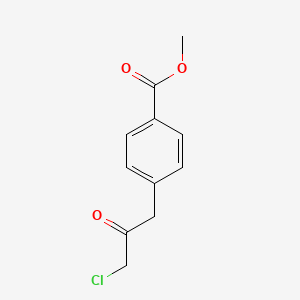
![4-(5-Phenyl-1H-imidazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B14197983.png)
![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl-](/img/structure/B14197989.png)
![3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione](/img/structure/B14197993.png)
![4-[2-(Benzenesulfinyl)ethenyl]benzonitrile](/img/structure/B14197997.png)

![N-(4-Chlorophenyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14198012.png)
